An In-depth Technical Guide to 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The amalgamation of thiazole and isoxazole rings, in particular, has garnered significant attention due to the diverse pharmacological activities exhibited by these individual moieties. This guide provides a comprehensive technical overview of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid, a novel heterocyclic entity with considerable potential in drug discovery.
The isoxazole ring is a versatile pharmacophore known for its presence in a wide array of therapeutic agents with activities including antimicrobial, anti-inflammatory, and anticancer effects.[1] Similarly, the thiazole nucleus is a key component of numerous biologically active compounds, contributing to their therapeutic efficacy.[2] The fusion of these two heterocycles into a single molecular entity presents a compelling strategy for the development of novel drug candidates with potentially enhanced or unique biological profiles. This guide will delve into the chemical properties, a plausible synthetic route, potential therapeutic applications, and safety considerations for 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid, offering valuable insights for researchers engaged in the exploration of new chemical entities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₃S | [3] |
| Molecular Weight | 196.18 g/mol | [3] |
| CAS Number | 933759-69-4 | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [3] |
| InChI Key | GJYQCDMPWRJWNG-UHFFFAOYSA-N | [3] |
Synthesis and Mechanism
A viable synthetic pathway could commence with a 1,3-dipolar cycloaddition reaction to form the isoxazole ring, followed by a Hantzsch-type thiazole synthesis. The final step would involve the hydrolysis of an ester to yield the target carboxylic acid.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 5-(2-thiazolyl)isoxazole-3-carboxylate
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In situ generation of the nitrile oxide: To a solution of ethyl 2-(hydroxyimino)acetate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a mild base like triethylamine (1.1 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of N-chlorosuccinimide (NCS) (1.0 eq) in the same solvent. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the intermediate ethyl 2-chloro-2-(hydroxyimino)acetate generates the nitrile oxide in situ.
-
1,3-Dipolar Cycloaddition: To the reaction mixture containing the in situ generated nitrile oxide, add 2-ethynylthiazole (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, continuing to monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield ethyl 5-(2-thiazolyl)isoxazole-3-carboxylate.
Step 2: Hydrolysis to 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid
-
Dissolve the purified ethyl 5-(2-thiazolyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (NaOH) (2.0-3.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 2-3 with dilute hydrochloric acid (HCl).
-
The resulting precipitate, 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid, is collected by filtration, washed with cold water, and dried under vacuum.
Predicted Analytical Data
While specific spectral data for 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid is not widely published, the expected characteristics can be inferred from data on analogous structures.[4][5][6][7][8]
-
¹H NMR: The spectrum is expected to show signals corresponding to the protons on the isoxazole and thiazole rings. The isoxazole proton will likely appear as a singlet. The thiazole protons will present as doublets. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon signals for the isoxazole and thiazole rings will be in the aromatic region. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position.[4][9]
-
IR Spectroscopy: The infrared spectrum should display a broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹.[10] A strong C=O stretching vibration for the carboxylic acid is expected in the region of 1700-1725 cm⁻¹.[10] Characteristic bands for the C=N and C-O stretching of the heterocyclic rings will also be present.[11]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (196.18 g/mol ).[6]
Potential Therapeutic Applications & Biological Activity
The thiazolyl-isoxazole scaffold is a promising pharmacophore in the development of new anti-infective agents.[12][13] Studies on a series of 5-aryl-3-(2-arylthiazol-4-yl)isoxazole derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis and other microbial pathogens.[12][14]
Antimicrobial and Antitubercular Activity of Related Compounds
A study on a series of 5-aryl-3-(2-arylthiazol-4-yl)isoxazole derivatives revealed potent antimicrobial and antitubercular activities.[12][13][14] Although these compounds are not exact analogues of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid, the data provides a strong rationale for investigating the biological potential of this class of molecules.
| Compound ID | R¹ (on Isoxazole) | R² (on Thiazole) | M. tuberculosis H37Rv MIC (µM) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 9a | 4-Cl-Ph | Ph | 2.01 | 7.8 | 15.62 |
| 9b | 4-F-Ph | Ph | 2.01 | 7.8 | 15.62 |
| 9r | 4-Cl-Ph | 4-F-Ph | 2.01 | 7.8 | 7.8 |
| Isoniazid | - | - | 8.04 | - | - |
| Fluconazole | - | - | - | - | 7.8 |
Data adapted from a study on 5-aryl-3-(2-arylthiazol-4-yl)isoxazole derivatives.[12][13][14]
The potent activity of these derivatives, with some compounds showing four-fold greater activity than the reference drug isoniazid against M. tuberculosis, highlights the therapeutic potential of the thiazolyl-isoxazole scaffold.[12][13][14] Furthermore, these compounds were found to be non-cytotoxic against 3T3L1 cell lines, suggesting a favorable preliminary safety profile.[12][13]
Potential Mechanism of Action
The in silico studies on related compounds suggest that they may exert their antimicrobial and antitubercular effects by targeting key microbial enzymes.[12] For M. tuberculosis, potential targets include PanK, DprE1, DHFR, PknA, KasA, and Pks13.[12] In C. albicans, the compounds showed high affinity for NMT, CYP51, and CS.[12] This multi-targeting potential is a desirable attribute for new anti-infective agents, as it may reduce the likelihood of resistance development.
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